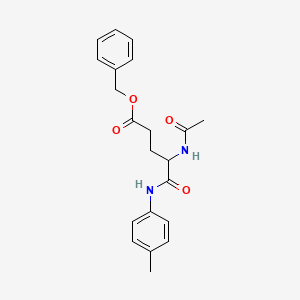![molecular formula C20H20N2O6 B4923559 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B4923559.png)
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as BBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBAA is a member of the family of acrylic acids, which are widely used in the production of polymers, coatings, and adhesives. Its unique chemical structure makes it an attractive candidate for research in the fields of pharmaceuticals, materials science, and biotechnology.
Wirkmechanismus
The mechanism of action of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. This compound has also been shown to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to exhibit anti-inflammatory properties, reducing the production of inflammatory cytokines and prostaglandins. This compound has also been shown to exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has several advantages for use in laboratory experiments. Its unique chemical structure allows for the production of materials with specific properties, making it useful for the synthesis of polymers and copolymers. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, the synthesis of this compound can be challenging, and the compound is relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of new materials based on this compound, with specific properties for use in various applications. Further research is also needed to fully understand the mechanism of action of this compound and its potential effects on human health.
Synthesemethoden
The synthesis of 2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can be achieved through a multi-step process involving the reaction of 4-butoxyaniline with 3-nitrobenzaldehyde, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained through the condensation of the resulting amine with acryloyl chloride. The synthesis of this compound has been extensively studied, and various modifications to the reaction conditions have been reported to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been the subject of numerous studies in recent years due to its potential applications in various fields. In the field of pharmaceuticals, this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use as an anti-cancer drug, as it has been shown to induce apoptosis in cancer cells.
In the field of materials science, this compound has been used as a building block for the synthesis of various polymers and copolymers. Its unique chemical structure allows for the production of materials with specific properties, such as improved mechanical strength, thermal stability, and water resistance.
Eigenschaften
IUPAC Name |
(E)-2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-2-3-11-28-17-9-7-15(8-10-17)19(23)21-18(20(24)25)13-14-5-4-6-16(12-14)22(26)27/h4-10,12-13H,2-3,11H2,1H3,(H,21,23)(H,24,25)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVFILOZNWDJM-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923487.png)

![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)


![N,N-diethyl-4-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B4923523.png)
![N-{5-[(2-anilino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4923529.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4923535.png)
![1-isobutylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B4923548.png)

![6-{[4-(tert-butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B4923561.png)


![N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4923584.png)